N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16136309
InChI: InChI=1S/C25H20ClN3O4S2/c26-14-5-8-16(9-6-14)29-24(31)22-17-3-1-2-4-20(17)35-23(22)28-25(29)34-12-21(30)27-15-7-10-18-19(11-15)33-13-32-18/h5-11H,1-4,12-13H2,(H,27,30)
SMILES:
Molecular Formula: C25H20ClN3O4S2
Molecular Weight: 526.0 g/mol

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16136309

Molecular Formula: C25H20ClN3O4S2

Molecular Weight: 526.0 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide -

Specification

Molecular Formula C25H20ClN3O4S2
Molecular Weight 526.0 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H20ClN3O4S2/c26-14-5-8-16(9-6-14)29-24(31)22-17-3-1-2-4-20(17)35-23(22)28-25(29)34-12-21(30)27-15-7-10-18-19(11-15)33-13-32-18/h5-11H,1-4,12-13H2,(H,27,30)
Standard InChI Key FIVVJGPQZZQQBO-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC6=C(C=C5)OCO6

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

The compound’s molecular formula is C<sub>25</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>, with a molar mass of 526.04 g/mol . Its structure integrates multiple heterocyclic systems:

  • A hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold, which contributes rigidity and planar aromaticity.

  • A 4-chlorophenyl group at position 3, introducing hydrophobicity and electronic effects via the chlorine atom.

  • A sulfanyl-acetamide bridge connecting the pyrimidine core to a 1,3-benzodioxol-5-yl moiety, which may enhance binding affinity to biological targets .

IUPAC Name and Structural Features

The systematic IUPAC name reflects its connectivity:
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. Key structural attributes include:

  • Benzothieno[2,3-d]pyrimidine: A fused tricyclic system combining thiophene and pyrimidine rings, known for modulating enzyme interactions.

  • Hexahydro Modification: Partial saturation of the benzothieno ring system (positions 5–8) introduces conformational flexibility, potentially influencing pharmacokinetics .

  • Sulfanyl Linkage: The thioether (-S-) group bridges the acetamide and pyrimidine moieties, a feature associated with redox activity and metal chelation .

Synthesis and Reaction Pathways

Reaction Conditions and Optimization

Key reaction parameters include:

  • Temperature: Reflux conditions (80–120°C) for cyclization steps .

  • Catalysts: Iodine or palladium catalysts for heterocycle formation and cross-coupling reactions .

  • Solvents: Ethanol, DMF, or THF for polar intermediates; dichloromethane for acylations.

Molecular Modeling and Docking Studies

Schrödinger-based docking of analogous compounds revealed strong binding affinities (−9.2 to −11.5 kcal/mol) to E. coli DNA gyrase (PDB: 1KZN) and human topoisomerase IIα (PDB: 1ZXM) . The sulfanyl group forms critical hydrogen bonds with Asp73 (gyrase) and Arg503 (topoisomerase), while the 1,3-benzodioxol moiety occupies hydrophobic pockets .

Future Research Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to reduce step count and improve yields.

    • Explore enzymatic or photocatalytic routes for greener synthesis .

  • Biological Evaluations:

    • Assess activity against drug-resistant pathogens (e.g., MRSA, Candida auris).

    • Evaluate synergy with existing anticancer agents (e.g., doxorubicin).

  • ADMET Profiling:

    • Predict pharmacokinetic properties using QSAR models.

    • Conduct in vitro hepatotoxicity and plasma stability assays.

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